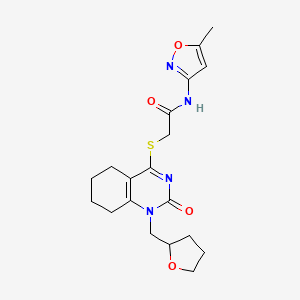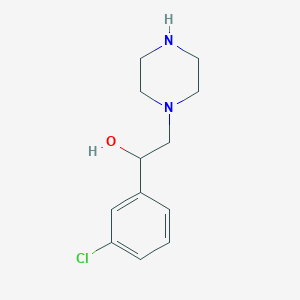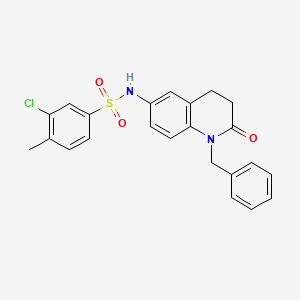![molecular formula C13H13Cl2N3O B2981613 (NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine CAS No. 477852-55-4](/img/structure/B2981613.png)
(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of imidazole, which is a type of heterocyclic aromatic organic compound. Imidazole derivatives have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a dichlorophenylmethyl group, and an ethylidene group. The dichlorophenylmethyl group is likely to contribute to the compound’s lipophilicity, which could influence its behavior in biological systems .Chemical Reactions Analysis
As an imidazole derivative, this compound might undergo reactions typical of imidazoles, such as nucleophilic substitution or electrophilic substitution on the imidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenylmethyl group might increase the compound’s lipophilicity, which could affect its solubility in various solvents .科学的研究の応用
Heterocyclic Synthesis
Research indicates that compounds similar to (NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine are used in the synthesis of various heterocycles. For example, Shibuya (1984) found that reactions involving similar hydroxylamines can lead to the formation of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984).
Chemical Reactivity Studies
Another study by Azzaoui et al. (2006) explored the reactivity of benzimidazole derivatives with hydroxylamine hydrochloride, revealing insights into the chemical behaviors of similar compounds (Azzaoui et al., 2006).
Catalysis in Synthesis
The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide has been found effective in catalyzing the condensation reaction of aldehydes and ketones with hydroxylamine hydrochloride, as demonstrated by Zang et al. (2009). This research provides a context for the role of imidazole derivatives in catalysis (Zang et al., 2009).
Nanostructured Materials
In the field of material science, compounds like 2-methylimidazole have been utilized in the synthesis of nanosized zeolitic imidazolate frameworks, demonstrating the versatility of these compounds in creating advanced materials (Nune et al., 2010).
Pharmaceutical Research
While the specific compound this compound was not directly studied, related compounds have been investigated in pharmaceutical research. For instance, Ienaga et al. (2009) studied NZ-419, a related compound, demonstrating its potential in preventing chronic renal failure (Ienaga et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8(17-19)13-7-18(9(2)16-13)6-10-11(14)4-3-5-12(10)15/h3-5,7,19H,6H2,1-2H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHMSTSUBAKXGA-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)/C(=N\O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2981530.png)


![5-(4-Ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2981533.png)
![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)

![2-((3-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2981540.png)
![3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2981542.png)

![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)

![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)
